2,5-Dimethylpyrimidine-4,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZKLBBMUXBGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance Within Pyrimidine Chemistry
The pyrimidine (B1678525) ring is a foundational six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. This structural motif is of immense biological and medicinal importance, forming the core of essential biomolecules. nih.gov Pyrimidines are fundamental components of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil (B121893), and are present in vitamin B1 (thiamine). nih.gov This natural prevalence has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, inspiring the development of a vast array of synthetic derivatives with therapeutic potential.
The versatility of the pyrimidine ring allows for structural modifications at its various positions (2, 4, 5, and 6), enabling chemists to fine-tune the molecule's physicochemical and biological properties. This adaptability has led to the creation of numerous drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents. acs.org The introduction of substituents like amino and methyl groups, as seen in 2,5-Dimethylpyrimidine-4,6-diamine, can significantly influence the molecule's electronic properties, solubility, and ability to interact with biological targets.
Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethylpyrimidine 4,6 Diamine
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions. For 2,5-Dimethylpyrimidine-4,6-diamine (C₆H₁₀N₄), the theoretical monoisotopic mass can be precisely calculated. Experimental HRMS data showing a measured mass that closely matches this theoretical value would serve to confirm the elemental formula. In the analysis of similar pyrimidine (B1678525) derivatives, such as 2-(heptylthio)pyrimidine-4,6-diamine, HRMS has been successfully used to match the experimental m/z with the calculated value for the protonated molecule, confirming its structure. mdpi.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₄ |
| Calculated Monoisotopic Mass | 138.09055 u |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules, as it typically generates molecular ions with minimal fragmentation. nih.gov Given the presence of amine groups, this compound is expected to ionize efficiently in positive ion mode ESI-MS. The primary ion observed would be the protonated molecule, [M+H]⁺. The mass-to-charge ratio of this ion provides direct confirmation of the molecule's nominal molecular weight. For instance, studies on related pyrimidine structures have utilized ESI-Time-of-Flight (ESI-TOF) MS to identify the [M+H]⁺ peak, corroborating the proposed structure. mdpi.com
| Ion Species | Expected m/z |
|---|---|
| [M+H]⁺ | 139.09782 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure. The pyrimidine ring in this compound acts as a chromophore, responsible for absorbing UV radiation. The presence of auxochromes, such as the amino (-NH₂) and methyl (-CH₃) groups, influences the position and intensity of the absorption maxima (λmax). While specific spectral data for this exact compound is not detailed in the provided results, analysis of a closely related compound, 2-Amino-4,6-dimethylpyrimidine (B23340), shows distinct UV absorption. nih.gov The absorption spectrum is also sensitive to the solvent and pH, which can alter the electronic environment of the chromophore. researchgate.net
| Structural Feature | Typical Absorption Range (λmax) | Notes |
|---|---|---|
| Pyrimidine Ring | 240 - 270 nm | The core chromophore. |
| Amino Substituents | Can cause a bathochromic (red) shift | Increases the λmax due to electron-donating effects. |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a pure compound. The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 52.16% |
| Hydrogen (H) | 7.29% |
| Nitrogen (N) | 40.55% |
Chromatographic Methods (e.g., Thin-Layer Chromatography, HPLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method often used to monitor the progress of a chemical reaction or to get a preliminary assessment of a sample's purity. mdpi.comresearchgate.net For this compound, a suitable mobile phase (a solvent mixture) would be selected to move the compound up a silica-coated plate. The compound's position, visualized under UV light, is quantified by its retention factor (Rf value), which is a characteristic property under defined chromatographic conditions. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive technique for the separation, identification, and quantification of individual components in a mixture. researchgate.net A reversed-phase HPLC (RP-HPLC) method would likely be employed for this compound. This typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile. researchgate.netchrom-china.com A UV detector set to the compound's λmax would be used for detection, yielding a chromatogram where the compound appears as a peak with a specific retention time.
| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method |
|---|---|---|---|
| TLC | Silica Gel | Mixture of polar/nonpolar organic solvents (e.g., Benzene:Pyridine (B92270):Methanol) researchgate.net | UV Light (254 nm) |
| RP-HPLC | C18 Silica | Acetonitrile/Methanol (B129727) and Water/Buffer mixture researchgate.netchrom-china.com | UV Detector at λmax |
Theoretical and Computational Chemistry Investigations of 2,5 Dimethylpyrimidine 4,6 Diamine
Quantum Chemical Methodologies
Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. These computational techniques would be essential in elucidating the properties of 2,5-Dimethylpyrimidine-4,6-diamine.
Density Functional Theory (DFT) is a widely used method in computational chemistry for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to predict its geometric and electronic properties. Such calculations are instrumental in determining optimized molecular geometry, vibrational frequencies, and various thermodynamic properties. Studies on similar molecules, such as 2-amino-4,6-dimethyl pyrimidine (B1678525), have successfully used DFT to achieve good agreement between calculated and experimental data. nih.gov
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods would provide a rigorous theoretical framework for studying this compound. While computationally more demanding than DFT, ab initio calculations can offer valuable benchmarks for electronic structure and energy. For related aminopyrimidines, ab initio methods have been used to calculate optimized geometries and interaction energies in dimers. sciencepublishinggroup.com
Electronic Structure Analysis
The analysis of the electronic structure provides deep insights into the chemical reactivity and properties of a molecule.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, calculating the HOMO-LUMO gap would be essential to predict its kinetic stability and electronic transitions. For instance, in studies of other pyrimidine derivatives, the HOMO and LUMO distributions have been analyzed to understand charge transfer within the molecule. nih.govmdpi.com
Understanding the distribution of atomic charges within this compound is fundamental to describing its electrostatic potential and reactivity. Mulliken population analysis is a common method used to calculate the partial charges on each atom in a molecule. This information helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species. While specific Mulliken charge data for this compound is not available, such analysis on related compounds has provided valuable insights into their intermolecular interactions.
Spectroscopic Property Predictions and Simulations
Computational chemistry offers powerful tools to predict and simulate the spectroscopic properties of molecules, providing insights that complement and help interpret experimental data. For this compound, theoretical predictions of its vibrational and electronic spectra can elucidate its structural and electronic characteristics.
Theoretical Vibrational Spectra
The vibrational spectrum of a molecule is a unique fingerprint, with each peak corresponding to a specific molecular motion. Density Functional Theory (DFT) calculations are a cornerstone in predicting these spectra with high accuracy. By employing methods like the Becke 3-Lee-Yang-Parr (B3LYP) functional with basis sets such as 6-31+G and 6-311++G, it is possible to compute the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. nih.gov
For a closely related molecule, 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP), a comprehensive vibrational analysis has been performed using DFT calculations, showing good agreement with experimental solid-phase FTIR and FT-Raman spectra. nih.gov The assignments for ADMP provide a strong basis for interpreting the vibrational modes of this compound, which is expected to exhibit similar characteristic vibrations of the pyrimidine ring, amino groups, and methyl groups.
The key vibrational modes include the stretching, scissoring, twisting, and wagging of the N-H bonds in the amino groups, as well as the stretching and bending of C-H bonds in the methyl groups. The pyrimidine ring itself has a set of characteristic stretching, in-plane, and out-of-plane deformation modes. A comparison of calculated and experimental frequencies for ADMP highlights the accuracy of the theoretical approach, with discrepancies often attributed to the difference in the physical state (gaseous for theory, solid for experiment) and the presence of intermolecular interactions like hydrogen bonding in the solid state. researchgate.net
Below is a representative table of predicted vibrational frequencies and their assignments, based on the analysis of analogous pyrimidine derivatives.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| ~3450 | ν(N-H) | Asymmetric stretching of NH₂ |
| ~3350 | ν(N-H) | Symmetric stretching of NH₂ |
| ~3050 | ν(C-H) | Aromatic C-H stretching |
| ~2950 | ν(C-H) | Methyl C-H stretching |
| ~1650 | δ(NH₂) | NH₂ scissoring |
| ~1580 | ν(C=N), ν(C=C) | Pyrimidine ring stretching |
| ~1470 | ν(C=C), ν(C=N) | Pyrimidine ring stretching |
| ~1430 | δ(CH₃) | Methyl group deformation |
| ~1250 | ν(C-N) | C-NH₂ stretching |
| ~980 | Pyrimidine ring breathing | |
| ~800 | C-H out-of-plane bending | |
| ~650 | τ(NH₂) | NH₂ twisting |
This table is a representation of expected vibrational modes and frequencies for this compound based on data from similar compounds.
Electronic Transition Analysis
Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules, providing information on excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.net For pyrimidine derivatives like this compound, the electronic transitions in the UV-visible region are typically dominated by π → π* and n → π* transitions.
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and are usually intense. The n → π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital, are generally weaker. The presence of amino and methyl substituents on the pyrimidine ring will influence the energies of these transitions.
Studies on related diaminopyrimidines show that functionalization affects the electronic and structural relaxation pathways. biorxiv.org The lowest-energy absorption band is typically a π → π* transition. TD-DFT calculations can predict the vertical excitation energies and corresponding oscillator strengths, which determine the intensity of the absorption bands. researchgate.net
A representative table of predicted electronic transitions for this compound is presented below, illustrating the type of data obtained from TD-DFT calculations.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~4.2 | ~295 | ~0.02 | n → π |
| S₀ → S₂ | ~4.8 | ~258 | ~0.35 | π → π |
| S₀ → S₃ | ~5.5 | ~225 | ~0.20 | π → π* |
This table is a hypothetical representation of TD-DFT results for this compound, based on typical values for substituted pyrimidines.
Tautomerism Studies
Tautomerism is a key phenomenon in heterocyclic chemistry, and pyrimidine derivatives can exist in different tautomeric forms. For this compound, the principal tautomerism is the amino-imino equilibrium. The amino form is generally the most stable, but the imino tautomers can be present and may play a role in its chemical reactivity and biological interactions.
Computational methods, particularly DFT, are instrumental in studying the relative stabilities of different tautomers. scienceopen.comresearchgate.net By calculating the optimized geometries and electronic energies of all possible tautomers, their relative populations at equilibrium can be predicted. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to understand its influence on tautomeric preference.
For instance, studies on similar pyrimidines, such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown that keto-enol tautomerism is prevalent, and the solid-state structure can favor one tautomer over others. nih.gov Similarly, investigations into 4,5-diamine-2,6-dimercaptopyrimidine have revealed a complex interplay of nine possible tautomeric forms, with the thione form being the most energetically favored. scienceopen.comresearchgate.net For this compound, the primary tautomeric forms to consider would be the diamino form and the mono- and di-imino forms.
The relative energies of these tautomers can be calculated to determine the most stable form.
| Tautomer | Structure | Relative Energy (kcal/mol) |
| 4,6-Diamino | (Canonical form) | 0.0 (Reference) |
| 4-Amino-6-imino | (Imino form 1) | > 5.0 |
| 4-Imino-6-amino | (Imino form 2) | > 5.0 |
| 4,6-Diimino | (Diimino form) | > 10.0 |
This table provides a hypothetical representation of the relative energies of tautomers of this compound, with the diamino form expected to be the most stable.
Reaction Mechanism Elucidation
Theoretical chemistry provides powerful tools to elucidate reaction mechanisms at a molecular level. For this compound, understanding its reactivity is crucial for its synthesis and application. The presence of nucleophilic amino groups and potentially acidic methyl groups suggests a rich reaction chemistry.
Computational studies on the reaction mechanisms of related pyrimidines, such as the aldol-type condensation of 2-amino-4,6-dimethylpyrimidine with benzaldehyde, offer significant insights. In such reactions, the methyl groups on the pyrimidine ring can become 'active' and undergo deprotonation to form a carbanionic intermediate, which then acts as a nucleophile. The acidity of these methyl protons is enhanced by the electron-withdrawing nature of the pyrimidine ring.
The reaction mechanism can be mapped out by calculating the geometries and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation barriers and reaction enthalpies, providing a detailed picture of the reaction pathway. For example, in an acid-catalyzed aldol (B89426) condensation, the mechanism would likely involve the protonation of a ring nitrogen, followed by tautomerization to an enol form, which then attacks the electrophile.
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure and properties of molecular systems, including crystal packing and ligand-receptor binding. For this compound, NCIs such as hydrogen bonds (N-H···N, C-H···N), π-π stacking, and van der Waals forces are expected to be significant.
Computational tools like Non-Covalent Interaction (NCI) analysis, which is based on the electron density and its derivatives, can be used to visualize and characterize these weak interactions. scielo.org.mx Molecular Hirshfeld surface analysis and the associated 2D fingerprint plots are other powerful techniques for quantifying intermolecular contacts in a crystal lattice. scielo.org.mx
These analyses can reveal the specific atoms and regions of the molecule involved in different types of non-covalent interactions. For instance, the amino groups are strong hydrogen bond donors, while the pyrimidine ring can participate in π-π stacking interactions. The methyl groups can also be involved in weaker C-H···π or C-H···N interactions. Understanding these interactions is key to predicting the solid-state structure and solubility of the compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, flexibility, and interactions of this compound in various environments, such as in solution or bound to a biological target.
MD simulations can be used to:
Explore conformational space: Identify the preferred conformations of the molecule and the energy barriers between them.
Study solvation: Analyze the structure and dynamics of solvent molecules around the solute and calculate properties like the solvation free energy.
Investigate binding to biomolecules: If this compound has a biological target, MD simulations can be used to study the stability of the ligand-protein complex, identify key interacting residues, and estimate the binding affinity. biorxiv.org
The simulations rely on a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For simulations of pyrimidine derivatives, force fields like CHARMM or AMBER are commonly used. The results of MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can provide quantitative measures of the stability and flexibility of the molecule over time.
Reactivity and Reaction Pathways of 2,5 Dimethylpyrimidine 4,6 Diamine Derivatives
Amine Reactivity
The presence of two primary amino groups at the 4 and 6 positions makes these sites highly nucleophilic and susceptible to a variety of reactions typical for aromatic amines.
The amino groups of 2,5-dimethylpyrimidine-4,6-diamine readily undergo N-alkylation and N-acylation reactions. As nucleophiles, the nitrogen atoms can attack electrophilic carbon centers of alkyl halides or acylating agents.
Alkylation: The reaction with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) can lead to the formation of mono- and di-alkylated products. The degree of alkylation can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. The reaction proceeds via a nucleophilic substitution mechanism. While direct studies on this compound are not prevalent, the reactivity of analogous diaminopyrimidine systems is well-documented. For instance, the related compound 4,6-diamino-2-mercaptopyrimidine (B16073) undergoes selective S-alkylation, demonstrating the high nucleophilicity present in the heterocyclic system. mdpi.com In the case of this compound, the amino groups are the primary nucleophilic centers for alkylation.
Acylation: Acylation of the amino groups is typically achieved using acyl chlorides, acid anhydrides, or esters. This reaction is often carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. The resulting N-acylated derivatives are amides. These reactions are fundamental in modifying the electronic properties and steric environment of the amino groups. Acylation of similar heterocyclic amines is a common strategy in synthetic chemistry to create more complex molecules. researchgate.net
Table 1: Representative Amine Functionalization Reactions
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Methyl Iodide (CH₃I) | N-Methylated pyrimidine (B1678525) |
| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylated pyrimidine |
The primary amino groups of this compound can react with carbonyl compounds, such as aldehydes and ketones, in condensation reactions to form imines, commonly known as Schiff bases.
The reaction mechanism initiates with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal or carbinolamine. mdpi.com This intermediate is typically unstable and undergoes dehydration (loss of a water molecule) to yield the stable C=N double bond of the imine. mdpi.com The formation of these Schiff bases is often reversible and catalyzed by either acid or base.
Studies on analogous heterocyclic amines, like 4-amino-3,5-dimethyl-1,2,4-triazole, show that the stability of the intermediate hemiaminal can be influenced by solvent polarity and substituents on the carbonyl compound. mdpi.com For this compound, reaction with one or two equivalents of an aldehyde could lead to the formation of mono- or di-imine products, respectively. These reactions are significant for the synthesis of new ligands for coordination chemistry and molecules with potential biological applications. mdpi.com
Pyrimidine Ring Reactivity
The pyrimidine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. thieme-connect.de However, the strong electron-donating effects of the two amino and two methyl substituents overcome this deficiency, activating the ring towards certain reactions, particularly electrophilic substitution.
In a typical pyrimidine ring, the electron density is lowest at positions C2, C4, and C6, making them susceptible to nucleophilic attack. Conversely, position C5 is the most electron-rich and is the preferred site for electrophilic aromatic substitution (EAS), especially when activating groups are present. thieme-connect.de In this compound, the four electron-donating groups (two -NH₂ and two -CH₃) strongly activate the ring, making the C5 position highly nucleophilic and prone to attack by electrophiles.
Common EAS reactions include:
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a suitable solvent can lead to the substitution of the hydrogen atom at the C5 position.
Nitration: Introduction of a nitro group (-NO₂) at the C5 position can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. libretexts.org
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) at the C5 position.
The mechanism for these substitutions involves the attack of the electrophile on the electron-rich C5 carbon, forming a resonance-stabilized cationic intermediate (a σ-complex or pyrimidinium ion), followed by the loss of a proton to restore the aromaticity of the ring. libretexts.org
Ring-Closing Reactions (Cyclization): The diamino functionality of this compound provides a versatile platform for the synthesis of fused heterocyclic systems. By reacting with appropriate bifunctional electrophiles, the amino groups can participate in intramolecular cyclization reactions to form new rings. For example, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) or other diazine rings, resulting in pteridine-like structures. The reactivity is analogous to that of other diaminopyrimidines which are known to form purines and pteridines. mdpi.com Similarly, derivatives of the closely related 4,6-dimethylpyrimidine-2-thiol (B7761162) undergo heterocyclization to form pyrazolylthiopyrimidines. researchgate.net
Ring-Opening Reactions: The pyrimidine ring is generally stable due to its aromaticity. Ring-opening reactions are not common and typically require harsh conditions or specific structural features that introduce ring strain. For a highly substituted and stable aromatic compound like this compound, ring-opening pathways are not a characteristic feature of its reactivity under normal conditions.
Kinetic and Thermodynamic Aspects of Transformations
The reactivity and reaction pathways of this compound and its derivatives are governed by fundamental kinetic and thermodynamic principles. While specific experimental kinetic and thermodynamic data for this particular compound are not extensively available in the public domain, we can infer its behavior by examining related pyrimidine systems and applying established principles of physical organic chemistry. The interplay between the kinetic and thermodynamic aspects of its transformations dictates the feasibility, rate, and outcome of its reactions.
Kinetic Control vs. Thermodynamic Control
In the context of chemical reactions involving this compound derivatives, the concepts of kinetic and thermodynamic control are crucial for predicting product distributions.
Thermodynamic Control: Under thermodynamic control, the major product is the most stable one, which corresponds to the lowest Gibbs free energy. These conditions are typically favored at higher temperatures, allowing for reversible reactions to reach equilibrium. The system has enough energy to overcome the activation barriers of various pathways, and the product distribution reflects the relative thermodynamic stabilities of the possible products.
For derivatives of this compound, the presence of multiple reactive sites—the amino groups and the pyrimidine ring itself—can lead to different products. For instance, in reactions such as alkylation or acylation of the amino groups, the initial site of reaction might be determined by kinetic factors like steric accessibility and the nucleophilicity of a particular nitrogen atom. However, if the reaction is reversible, prolonged reaction times or higher temperatures could lead to an equilibrium mixture favoring the thermodynamically most stable isomer.
Activation Energy and Reaction Rates
The rate of a chemical reaction is intrinsically linked to its activation energy (Ea), which is the minimum energy required for a reaction to occur. For transformations of this compound derivatives, the activation energy will be influenced by several factors:
Nature of the Reactants: The electrophilicity of the reacting partner and the nucleophilicity of the diaminopyrimidine will significantly impact the activation barrier.
Solvent Effects: The polarity and protic or aprotic nature of the solvent can stabilize or destabilize the transition state, thereby altering the activation energy.
Catalysts: The presence of an acid, base, or metal catalyst can provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate.
Computational studies on the functionalization of the parent pyrimidine ring provide insights into the plausible activation barriers for certain transformations. For example, the radical substitution of a hydrogen atom on the pyrimidine ring by a hydroxyl radical has a calculated activation barrier of approximately 10–19 kJ mol⁻¹. uhmreactiondynamics.org In contrast, the substitution by an amino radical (NH2) is more energetically demanding, with calculated barriers in the range of 33–54 kJ mol⁻¹. uhmreactiondynamics.org While these values are for the unsubstituted pyrimidine, they offer a baseline for understanding the energy requirements for similar reactions on substituted derivatives.
| Reaction Type | Reactant | Calculated Activation Energy (kJ mol⁻¹) | Reference |
|---|---|---|---|
| OH-for-H Substitution | Pyrimidine + •OH | 10–19 | uhmreactiondynamics.org |
| NH₂-for-H Substitution | Pyrimidine + •NH₂ | 33–54 | uhmreactiondynamics.org |
| H-shift from OH to N (gas phase) | Pyrimidin-2-ol | 126–154 | uhmreactiondynamics.org |
| H-shift from OH to N (with 1-2 H₂O molecules) | Pyrimidin-2-ol | 30–50 | uhmreactiondynamics.org |
Thermodynamic Parameters: Enthalpy, Entropy, and Gibbs Free Energy
The spontaneity and equilibrium position of a reaction are determined by the change in Gibbs free energy (ΔG), which is a function of the changes in enthalpy (ΔH) and entropy (ΔS), as described by the equation:
ΔG = ΔH - TΔS
Enthalpy (ΔH): This represents the change in heat content of the system. Exothermic reactions (ΔH < 0) release heat and are generally more favorable. The formation of stable bonds in the products contributes to a negative enthalpy change.
Entropy (ΔS): This is a measure of the disorder or randomness of the system. Reactions that lead to an increase in the number of molecules or greater freedom of motion generally have a positive entropy change (ΔS > 0), which contributes favorably to the Gibbs free energy.
Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous reaction under the given conditions. The magnitude of ΔG is related to the equilibrium constant (K) of the reaction.
For reactions involving this compound, the formation of new, stable C-N or C-C bonds would be enthalpically driven. For example, in a condensation reaction that releases a small molecule like water, the increase in the number of product molecules would lead to a positive entropy change, making the reaction more favorable, especially at higher temperatures.
Computational studies on the functionalization of pyrimidine to uracil (B121893) show that the initial OH-for-H substitution is exothermic by approximately 40 kJ mol⁻¹. uhmreactiondynamics.org This indicates a strong thermodynamic driving force for this step. However, a subsequent H-shift, which is necessary to form the final stable product, has a high activation barrier in the gas phase, illustrating a scenario where a thermodynamically favorable product might be kinetically inaccessible without catalysis. uhmreactiondynamics.org
| Reaction | Thermodynamic Parameter | Value (kJ mol⁻¹) | Reference |
|---|---|---|---|
| OH-for-H Substitution on Pyrimidine | ΔH (Enthalpy Change) | -40 | uhmreactiondynamics.org |
Substituent Effects on Reactivity
The methyl and amino groups on the this compound ring have a profound influence on its kinetic and thermodynamic properties.
Amino Groups (-NH₂): These are strong electron-donating groups through resonance. They increase the electron density of the pyrimidine ring, particularly at the ortho and para positions relative to the amino groups. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack. However, the amino groups themselves are nucleophilic and can be the primary site of reaction with electrophiles.
The electronic effects of these substituents can be qualitatively understood and, in many cases, quantified using Hammett plots, which correlate reaction rates or equilibrium constants for a series of reactions with the electronic properties of the substituents. A positive slope (ρ > 0) in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups, while a negative slope (ρ < 0) signifies that electron-donating groups accelerate the reaction. For electrophilic aromatic substitution on the pyrimidine ring of this compound, a negative ρ value would be expected, reflecting the stabilization of the positively charged intermediate by the electron-donating amino and methyl groups.
Coordination Chemistry of 2,5 Dimethylpyrimidine 4,6 Diamine As a Ligand
The structure of 2,5-dimethylpyrimidine-4,6-diamine, featuring a pyrimidine (B1678525) core functionalized with two amino groups and two methyl groups, provides multiple potential sites for coordination with metal ions. Its behavior as a ligand is dictated by the availability and reactivity of its nitrogen donor atoms and the steric influence of the methyl substituents.
Ligand Design and Coordination Sites
The primary coordination sites are the nitrogen atoms within the pyrimidine ring and those of the exocyclic amino groups. Pyrimidine derivatives are well-known in inorganic chemistry for their ability to coordinate with metal ions. mdpi.com The two endocyclic (ring) nitrogen atoms and the two exocyclic amino groups on the this compound molecule are all potential donor sites. The coordination can be influenced by the steric hindrance from the methyl groups and the electronic properties of the pyrimidine ring.
Chelation and Bridging Modes
The arrangement of donor atoms in this compound allows for both chelation and bridging coordination modes. Chelation, the binding of a single metal ion by two or more donor atoms from the same ligand, can occur. More commonly, pyrimidine-based ligands like this act as bridging ligands, connecting multiple metal centers to form coordination polymers.
For instance, the related ligand 4,6-diamino-2-pyrimidinethiol has been used to synthesize a silver coordination polymer where the ligand bridges silver ions. nih.gov This suggests that this compound could similarly form polymeric structures. In the case of thione analogs, where a sulfur atom is present, N,S-chelation is a common and stable coordination mode. The mercapto group of such ligands readily coordinates with metal ions, as demonstrated in the synthesis of S-alkylated derivatives and their subsequent use in forming metal complexes. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrimidine-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. Characterization is then performed using a variety of spectroscopic and analytical techniques.
Transition Metal Complexes
While specific studies on this compound are limited, extensive research on analogous compounds provides insight into its potential to form complexes with a wide range of transition metals. For example, complexes of the related ligand 2-amino-4,6-dimethylpyrimidine (B23340) have been synthesized with several transition metals. mdpi.com These reactions typically involve mixing the ligand and the metal salt (e.g., chlorides) in a 1:1 or 2:1 molar ratio in a solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture. mdpi.com The resulting solid complexes are then isolated and purified.
Similarly, a silver coordination polymer was prepared hydrothermally using 4,6-diamino-2-pyrimidinethiol, demonstrating the formation of stable complexes with precious metals. nih.gov The thermal stability of such complexes is often investigated using thermogravimetric analysis (TGA), which shows that decomposition of the ligand framework typically occurs at temperatures above 200 °C. nih.gov
Table 1: Examples of Transition Metal Complexes with Analogous Pyrimidine Ligands
| Metal Ion | Ligand | Proposed Geometry | Analytical Methods | Reference |
|---|---|---|---|---|
| Mn(II) | 2-amino-4,6-dimethylpyrimidine | Octahedral | FT-IR, UV-vis, TGA, XRD | mdpi.com |
| Co(II) | 2-amino-4,6-dimethylpyrimidine | Octahedral | FT-IR, UV-vis, TGA, XRD | mdpi.com |
| Cr(III) | 2-amino-4,6-dimethylpyrimidine | Octahedral | FT-IR, UV-vis, TGA, XRD | mdpi.com |
| Pd(II) | 2-amino-4,6-dimethylpyrimidine | Tetrahedral | FT-IR, UV-vis, TGA, XRD | mdpi.com |
| Ag(I) | 4,6-diamino-2-pyrimidinethiol | Coordination Polymer | FT-IR, TGA, XRD, SEM | nih.gov |
| Pd(II) | 2,6-dimethyl-4-nitro-pyridine | Square-planar | X-ray, IR, NMR | nih.gov |
Main Group Metal Complexes
The coordination chemistry of pyrimidine derivatives with main group metals is a less explored area compared to transition metals. However, the fundamental Lewis base character of the nitrogen donor atoms allows for the potential formation of complexes with main group elements capable of acting as Lewis acids. These interactions would be analogous to the well-known adducts formed between pyridine (B92270) and main group compounds like boranes and sulfur trioxide. wikipedia.org Further research is needed to synthesize and characterize such complexes with this compound.
Investigation of Coordination Geometries and Structural Motifs
The geometry of metal complexes formed with pyrimidine ligands is influenced by the metal's coordination preferences, the ligand-to-metal ratio, and the presence of other ancillary ligands.
Based on studies of analogous compounds, a variety of coordination geometries can be expected. For instance, octahedral geometries have been proposed for complexes of Mn(II), Co(II), and Cr(III) with 2-amino-4,6-dimethylpyrimidine, while a tetrahedral geometry was suggested for a Pd(II) complex with the same ligand. mdpi.com X-ray crystallography on a mononuclear palladium complex with 2,6-dimethyl-4-nitro-pyridine revealed a square-planar geometry where the palladium atom is coordinated by two pyridine nitrogen atoms and two chloride ions in a trans configuration. nih.gov
Powder X-ray diffraction (XRD) studies on complexes of 2-amino-4,6-dimethylpyrimidine have indicated various crystal systems, including monoclinic for an Mn(II) complex and triclinic for Cu(II) and Cr(III) complexes, with the nano-sized nature of the complexes being a notable feature. mdpi.com In coordination polymers, such as the one formed with silver and 4,6-diamino-2-pyrimidinethiol, the ligand acts as a multidentate linker, creating extended one-, two-, or three-dimensional structural motifs. nih.gov
Table 2: Structural Data for a Related Palladium Complex
| Compound | Crystal System | Space Group | Key Bond Distances (Å) | Reference |
|---|---|---|---|---|
| [Pd(dmnp)₂Cl₂]* | Monoclinic | P2₁/c | Pd-N: 2.033, Pd-Cl: 2.311 | nih.gov |
\dmnp = 2,6-dimethyl-4-nitro-pyridine*
Electronic and Magnetic Properties of Coordination Compounds
A thorough search of scientific databases and research publications did not yield any specific studies on the electronic and magnetic properties of coordination compounds formed with this compound. While research exists on the magnetic properties of complexes with related pyrimidine or diamine ligands, such as 2-amino-4,6-dimethylpyrimidine, this data cannot be extrapolated to the specific isomer requested. Consequently, no experimental or theoretical data regarding parameters like magnetic susceptibility, effective magnetic moments, or electronic transitions (d-d transitions) for complexes of this compound can be provided.
Applications in Catalysis (e.g., Homogeneous and Heterogeneous Catalysis)
Applications in Advanced Chemical Synthesis and Materials Science
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
While detailed studies documenting the extensive use of 2,5-Dimethylpyrimidine-4,6-diamine as a synthetic intermediate are not widely available in peer-reviewed literature, its structure suggests significant potential as a versatile building block in organic synthesis. The presence of two primary amine groups and a pyrimidine (B1678525) core provides multiple reactive sites for constructing more complex molecules.
The utility of the diaminopyrimidine scaffold is well-established for creating a variety of fused heterocyclic systems. For related diaminopyrimidines, the amino groups can undergo condensation reactions with carbonyl compounds to form Schiff bases or participate in cyclization reactions to build larger molecular frameworks. mdpi.com The reactivity of the amino groups is central to its function as a precursor. For instance, in related compounds like 4,6-diamino-2-mercaptopyrimidine (B16073), the amino groups are known to facilitate cyclization, leading to expanded heterocyclic systems such as purine (B94841) derivatives. mdpi.com
Although specific examples for this compound are scarce, the existence of N-alkylated derivatives in chemical databases indicates its use in synthetic chemistry, likely as a nucleophile in substitution reactions. The fundamental reactivity of its functional groups makes it a plausible candidate for the synthesis of novel compounds, even though specific, large-scale applications or syntheses of complex molecules originating from this particular diamine are not yet prominent in the literature.
Development of Novel Heterocyclic Scaffolds and Derivatives
The development of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Pyrimidine derivatives are fundamental to this endeavor, forming the core of numerous biologically active compounds and functional materials. For example, the synthesis of pyrimidine-linked heterocyclic scaffolds, such as those containing oxadiazole, thiadiazole, or triazole rings, often starts from a functionalized pyrimidine like 2-amino-4,6-dimethyl pyrimidine. niscair.res.in These reactions typically involve modifying the amino substituents to build new fused or linked ring systems.
The structure of this compound, with its two amine groups at positions 4 and 6, offers a template for creating diverse derivatives. These amino groups can be diazotized, acylated, or alkylated to introduce new functionalities or to serve as anchor points for building larger, more complex heterocyclic structures. The synthesis of various pyrimidine derivatives often involves the initial creation of a functionalized pyrimidine core, which is then elaborated through subsequent reactions. niscair.res.in
Despite this potential, there is a notable lack of specific research in publicly accessible literature detailing the synthesis of novel heterocyclic scaffolds derived directly from this compound. The general strategies for creating such scaffolds from other diaminopyrimidines are well-documented and could theoretically be applied, but specific examples and research findings for this compound remain limited.
Potential in Polymer and Material Science
Diamines are a critical class of monomers used in the production of polyamides, which are important engineering thermoplastics. researchgate.net The two amine groups of a diamine can react with a dicarboxylic acid (or its derivative) in a condensation polymerization to form a polyamide chain. This principle is the basis for the synthesis of materials like Nylon.
While the general class of diamines is vital to polymer science, specific research on the incorporation of this compound into polymer backbones is not found in the available literature. However, research has been conducted on creating polymers from other pyrimidine derivatives. For instance, poly(4,6-dimethylpyrimidineamine) has been synthesized via an electrophilic substitution reaction, indicating that the pyrimidine ring can be incorporated into a polymer chain. researchgate.net Such polymers are investigated for their thermal properties and potential as antioxidants. researchgate.net
Given the bifunctional nature of this compound, it theoretically has the potential to act as a monomer or a cross-linking agent in polymerization reactions. The inclusion of the rigid, nitrogen-containing pyrimidine ring into a polymer backbone could impart specific properties such as thermal stability, altered solubility, and the ability to coordinate with metal ions. However, without dedicated studies, its role in polymer and material science remains a matter of theoretical potential rather than documented application.
Research into Corrosion Inhibition Mechanisms (general pyrimidine derivatives)
Pyrimidine derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion.
The mechanism of inhibition involves several key molecular features:
Heteroatoms as Adsorption Centers : The nitrogen atoms within the pyrimidine ring, as well as in the amino substituents, possess lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of iron atoms on the metal surface, forming coordinate covalent bonds.
Pi-Electron System : The aromatic pyrimidine ring contributes to the adsorption process through the interaction of its π-electrons with the metal surface.
Formation of a Protective Barrier : The adsorbed inhibitor molecules create a physical barrier that isolates the metal from the corrosive medium. This film can prevent both the anodic dissolution of the metal and the cathodic evolution of hydrogen.
Studies on various pyrimidine derivatives have shown that they typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The efficiency of inhibition is influenced by the inhibitor's concentration, the temperature, and the specific chemical structure of the derivative, including the nature and position of its functional groups. The adsorption of these inhibitors on the metal surface often follows established models such as the Langmuir adsorption isotherm. nih.gov
Table 1: Factors Influencing Corrosion Inhibition by Pyrimidine Derivatives
| Factor | Description |
|---|---|
| Molecular Structure | The presence of heteroatoms (N, S, O) and π-systems in the pyrimidine ring allows for strong adsorption onto the metal surface. |
| Inhibitor Concentration | Generally, inhibition efficiency increases with higher concentrations of the pyrimidine derivative, up to a certain optimal level. nih.gov |
| Temperature | The effect of temperature can vary, but some pyrimidine derivatives have shown increased inhibition efficiency at higher temperatures. |
| Adsorption Type | Adsorption can be physical (electrostatic) or chemical (chemisorption), or a combination of both, leading to the formation of a protective film. nih.gov |
Exploration of Non Human Biological System Interactions and Activities
Plant Growth Regulation Studies
There is a notable absence of studies directly investigating the effects of 2,5-Dimethylpyrimidine-4,6-diamine on plant growth and development. However, research into structurally related compounds suggests that the pyrimidine (B1678525) scaffold can be a key feature in plant growth regulation. For instance, a study on 4,6-dimethylpyrimidine (B31164) 2-thiosubstituted derivatives, which share the same dimethylpyrimidine core, revealed pronounced plant growth-stimulating activity. researchgate.net This indicates that derivatives of dimethylpyrimidine may possess inherent properties that influence plant biological processes. The specific contribution of the 2,5-dimethyl and 4,6-diamine substitutions on this activity remains an open area for research.
Antimicrobial Investigations in Non-Human Pathogen Systems
The antimicrobial properties of the broader diaminopyrimidine class are well-established, with many acting as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for microbial survival. nih.govrcsb.org These compounds interfere with folic acid synthesis, a pathway essential for the production of nucleic acids and certain amino acids in many pathogens. nih.gov
Despite this, specific data on the antimicrobial activity of this compound against non-human pathogens is not readily found in the current body of scientific literature. While numerous pyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal properties, the focus has often been on other substitution patterns. nih.govresearchgate.net The investigation of metal complexes with 2-amino-4,6-dimethyl pyrimidine has shown significant activity against fungi and bacteria, though this involves a different substitution and the action of a metal center. mdpi.com The potential of this compound as a standalone antimicrobial agent in non-human pathogen systems is yet to be thoroughly explored.
Enzyme Target Interactions (e.g., Dipeptidyl Peptidase-IV, NADH-Dehydrogenase-2, Protein Kinase C, Urease)
Direct evidence of interactions between this compound and the specific enzymes Dipeptidyl Peptidase-IV (DPP-IV), NADH-Dehydrogenase-2, Protein Kinase C, or Urease is not available in published research. However, the general class of diaminopyrimidines is renowned for its interaction with dihydrofolate reductase (DHFR). rcsb.orgnih.gov
The potential for pyrimidine derivatives to interact with other enzymes is an active area of research. For example, various heterocyclic compounds are being investigated as inhibitors of DPP-IV and urease, and some pyrimidine analogues have been explored for their effects on other kinases. The specific structural features of this compound would dictate its potential to bind to and modulate the activity of these or other enzymes, but such studies have not yet been reported.
Structure-Activity Relationship (SAR) Studies in Defined Biological Models (Non-Human)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the diaminopyrimidine class, SAR studies have been crucial in the development of potent and selective enzyme inhibitors, such as the antifolate drug pyrimethamine. nih.gov These studies typically involve synthesizing a series of related compounds with systematic variations in their substituents and evaluating their biological effects.
For this compound itself, dedicated SAR studies in non-human biological models are not documented. Research on other 2,4-diaminopyrimidines has shown that the nature and position of substituents on the pyrimidine ring, as well as on any appended groups, are critical for activity and selectivity against target enzymes like DHFR from different species. nih.govnih.gov A systematic SAR study of this compound derivatives would be necessary to elucidate the functional role of the methyl and amino groups at their specific positions and to explore its potential for specific biological activities.
Future Research Directions and Emerging Avenues for 2,5 Dimethylpyrimidine 4,6 Diamine
Innovations in Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic protocols is a cornerstone of modern chemistry. For 2,5-Dimethylpyrimidine-4,6-diamine, future research will likely pivot away from traditional, often harsh, condensation reactions towards greener alternatives. These methods aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous solvents and reagents.
Key areas of innovation include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. tandfonline.comtandfonline.comorganic-chemistry.orgclockss.org Solvent-free or solid-state reactions represent another promising frontier, where reactants are ground together, often with a catalytic amount of a benign substance, thereby obviating the need for bulk solvents. researchgate.netacs.orgacs.org Furthermore, the exploration of catalytic systems, particularly those based on abundant and non-toxic metals like iron, could offer sustainable pathways to pyrimidine (B1678525) derivatives. researchgate.net The use of biocatalysts, such as enzymes, presents a compelling bio-inspired approach to synthesis under mild, aqueous conditions.
| Green Synthesis Technique | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, and enhanced reaction selectivity. tandfonline.comtandfonline.comnih.gov |
| Solvent-Free Reactions | Elimination of solvent waste, simplified purification, and potential for improved atom economy. researchgate.netacs.orginformahealthcare.comtandfonline.com |
| Transition-Metal Catalysis | Use of abundant and non-toxic catalysts (e.g., iron, copper) to facilitate C-N bond formation under milder conditions. researchgate.netmdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions (aqueous media, room temperature), and reduced environmental impact. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A detailed understanding of reaction kinetics and mechanisms is crucial for process optimization and scale-up. Future research will increasingly employ advanced spectroscopic techniques for the real-time, in-situ monitoring of the synthesis of this compound. Process Analytical Technology (PAT) is a framework that utilizes such tools to ensure quality and efficiency in manufacturing. pharmoutsourcing.comnews-medical.netglobalresearchonline.netwikipedia.orgisa.org
Techniques like real-time Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural and dynamic information on reactants, intermediates, and products as the reaction progresses. nih.govfigshare.com Vibrational spectroscopies, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are also powerful tools for tracking the formation and consumption of functional groups in real-time. pharmoutsourcing.com These methods allow for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction parameters, leading to more efficient and controlled synthetic processes. researchgate.netunibo.itcreative-proteomics.comnih.gov
| Spectroscopic Probe | Application in Monitoring Synthesis | Information Gained |
| Real-time NMR | In-situ monitoring of the reaction mixture. nih.govfigshare.com | Structural elucidation of intermediates, reaction kinetics, and quantification of species. |
| FTIR/Raman Spectroscopy | Continuous analysis of functional group changes. pharmoutsourcing.com | Tracking the disappearance of starting materials and the appearance of the pyrimidine ring. |
| Mass Spectrometry | On-line analysis of reaction components. | Identification of product and byproduct masses, and detection of transient species. |
| UV-Vis Spectroscopy | Monitoring changes in electronic conjugation. | Following the formation of the aromatic pyrimidine system. |
High-Throughput Computational Screening for Novel Applications
Computational chemistry offers a powerful toolkit for accelerating the discovery of new applications for this compound and its derivatives. High-throughput computational screening can be employed to predict the properties and potential activities of a vast library of virtual compounds based on this scaffold.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrimidine diamine derivatives with specific properties, such as their potential as inhibitors for biological targets or their performance in materials science applications. nih.govresearchpublish.comtandfonline.comresearchgate.netnih.gov Molecular docking studies can simulate the interaction of these molecules with protein active sites or within crystal lattices, providing insights into their binding affinities and modes of interaction. nih.govmdpi.comremedypublications.comresearchgate.netacs.org These in silico methods can prioritize the synthesis of the most promising candidates, saving significant time and resources in the discovery pipeline. researchgate.netnih.gov
| Computational Method | Objective | Predicted Outcomes |
| QSAR | Correlate molecular structure with activity/property. nih.govresearchpublish.comtandfonline.com | Prediction of biological activity, material properties (e.g., conductivity, photoresponse). |
| Molecular Docking | Predict binding modes and affinities to a target. nih.govmdpi.comremedypublications.com | Identification of potential drug targets or host molecules for supramolecular systems. |
| Density Functional Theory (DFT) | Calculate electronic structure and properties. | Prediction of spectroscopic properties, reactivity, and electronic behavior. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule. tandfonline.com | Understanding conformational flexibility and interactions with the environment. |
Integration in Supramolecular Chemistry and Host-Guest Systems
The structure of this compound, with its multiple hydrogen bond donors (the amino groups) and acceptors (the ring nitrogens), makes it an excellent candidate for applications in supramolecular chemistry. nih.govresearchgate.net This field explores the non-covalent interactions between molecules to form well-defined, functional assemblies.
Future research will likely explore the use of this compound as a "guest" molecule within larger "host" systems, such as cyclodextrins, calixarenes, or cucurbiturils. tandfonline.commdpi.com The formation of such host-guest complexes can alter the physicochemical properties of the pyrimidine diamine, for instance, by increasing its solubility or protecting it from degradation. Conversely, the pyrimidine diamine itself can act as a building block for the self-assembly of larger supramolecular structures, such as tapes, rosettes, or porous networks, through hydrogen bonding interactions. mdpi.com
| Host Molecule | Potential Interaction with this compound | Potential Application |
| Cyclodextrins | Inclusion of the pyrimidine ring within the hydrophobic cavity. tandfonline.commdpi.com | Enhanced solubility, controlled release, stabilization. |
| Calixarenes/Resorcinarenes | Complexation driven by hydrogen bonding and π-π stacking. | Molecular recognition, sensing, catalysis. |
| Cucurbiturils | Encapsulation of the guest molecule within the macrocyclic cavity. | High-affinity binding, stimuli-responsive systems. |
| Self-Assembly | Formation of extended networks via intermolecular hydrogen bonds. | Crystal engineering, porous materials, functional surfaces. |
Development of Smart Materials Based on Pyrimidine Diamine Motifs
"Smart" materials that respond to external stimuli, such as light, heat, or pH, are at the forefront of materials science. The pyrimidine ring is a known photoresponsive unit, capable of undergoing [2+2] cycloaddition reactions upon irradiation with UV light. nih.gov This property can be harnessed to create materials that change their properties, such as wettability or conformation, in response to light.
Future research could involve incorporating this compound into polymer backbones or as pendants on surfaces to create photo-patternable films, light-responsive hydrogels, or materials with switchable adhesion. rsc.org The amino groups also offer handles for further functionalization, allowing the pyrimidine diamine motif to be integrated into a wide array of material architectures, including push-pull systems for dye-sensitized solar cells or organic light-emitting diodes (OLEDs). mdpi.com
| Stimulus | Potential Response of a Material Containing this compound | Emerging Application |
| Light (UV) | Photodimerization of pyrimidine rings. nih.gov | Reversible cross-linking, photo-patterning, controlled release. |
| pH | Protonation/deprotonation of amino groups and ring nitrogens. | pH-responsive drug delivery, smart coatings. |
| Temperature | Changes in polymer solubility or conformation. | Thermo-responsive hydrogels, sensors. |
| Analyte Binding | Specific binding to the diamine motif. | Chemical sensors, diagnostic assays. |
Elucidation of Complex Reaction Mechanisms and Intermediates
While the general synthesis of pyrimidines is well-established, the specific mechanistic details for the formation of this compound, likely from precursors such as a substituted β-dicarbonyl compound and a guanidine (B92328) derivative, warrant deeper investigation. Future work will focus on elucidating the precise reaction pathway, including the identification and characterization of key intermediates.
This can be achieved through a combination of advanced spectroscopic methods, as mentioned earlier, and computational modeling. nih.govfigshare.com Trapping experiments, where reactive intermediates are captured by a trapping agent, and isotopic labeling studies can provide definitive evidence for the proposed mechanism. A thorough mechanistic understanding is not only of fundamental academic interest but is also critical for optimizing reaction conditions to maximize yield and minimize the formation of impurities. nih.gov
Bio-inspired Chemical Transformations
Nature provides a rich blueprint for efficient and selective chemical synthesis. Bio-inspired approaches to the synthesis of this compound could involve the use of biocatalysts, such as engineered enzymes, that can perform specific bond-forming reactions under mild, environmentally friendly conditions. The pyrimidine core is a fundamental component of nucleobases, suggesting that biosynthetic pathways could inspire novel synthetic strategies. orientjchem.org
Furthermore, the development of biomimetic systems, which are synthetic molecules that mimic the function of natural systems, could lead to novel catalysts for pyrimidine synthesis. For example, a synthetic receptor designed to bind the transition state of the cyclization reaction could act as a catalyst to accelerate the formation of the pyrimidine ring. These bio-inspired transformations represent a long-term but potentially revolutionary direction for the synthesis of this and other important heterocyclic compounds.
Design of Next-Generation Ligands for Catalysis and Material Science
The potential utility of this compound as a building block for advanced ligands stems from its inherent structural and electronic properties. The presence of two amino groups and two nitrogen atoms within the pyrimidine ring offers multiple coordination sites for metal ions. The methyl substituents can also influence the steric and electronic environment of the resulting metal complexes, a critical factor in tuning catalytic activity and selectivity.
In the realm of catalysis, ligands derived from this diamine could theoretically be applied to a range of transition metal-catalyzed reactions. The bidentate or bridging coordination modes that could be adopted by ligands based on this scaffold are of interest for creating stable and active catalysts. However, the scientific literature currently lacks specific studies that synthesize and characterize such ligands and evaluate their performance in catalytic transformations. Consequently, there is no available data on their efficacy in reactions such as cross-coupling, hydrogenation, or polymerization.
Similarly, in material science, the di-functional nature of this compound makes it a candidate for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The ability of the diamine to bridge metal centers could lead to the formation of extended one-, two-, or three-dimensional networks. Such materials often exhibit interesting properties, including porosity, luminescence, or magnetic behavior, with potential applications in gas storage, separation, and sensing. Yet, no published research has specifically explored the use of this compound in the creation of such materials.
The absence of detailed research findings means that no data tables on catalytic performance or material properties can be presented. The scientific community has yet to report on the synthesis of specific ligands from this compound and their subsequent application. This significant knowledge gap underscores the need for foundational research to explore the coordination chemistry of this compound and to assess the potential of its derivatives in catalysis and material science. Until such studies are undertaken, the design of next-generation ligands based on this compound remains an open and unexplored avenue of chemical research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dimethylpyrimidine-4,6-diamine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For pyrimidine derivatives, aryl amines (e.g., benzylamine, substituted anilines) are effective reagents. Reaction conditions such as temperature (70–120°C), solvent polarity (e.g., DMF, THF), and catalyst use (e.g., Pd-based catalysts) influence yield. Purification via column chromatography or recrystallization is critical to isolate the diamine product. Monitoring intermediates with thin-layer chromatography (TLC) ensures reaction progression .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns. For example, methyl protons at positions 2 and 5 appear as singlets in NMR, while amine protons show broad peaks. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. Gas chromatography (GC) with flame ionization detection (FID) quantifies purity, referencing retention indices from NIST databases .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for amine handling: use fume hoods, nitrile gloves, and lab coats. Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation. Degradation products should be analyzed periodically via HPLC. Dispose of waste via licensed hazardous waste contractors, adhering to EPA regulations. Always consult updated safety data sheets (SDS) for toxicity profiles .
Advanced Research Questions
Q. How can researchers analyze structure-activity relationships (SAR) for this compound derivatives in biological systems?
- Methodological Answer : Systematically modify substituents (e.g., electron-withdrawing groups at position 4 or 6) and assess biological activity via in vitro assays (e.g., enzyme inhibition, receptor binding). For Toll-like receptor (TLR) studies, compare EC50 values of derivatives using luciferase reporter assays. Computational docking (e.g., AutoDock Vina) predicts binding affinities, validated by X-ray crystallography of ligand-receptor complexes .
Q. What methodological challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
- Methodological Answer : Impurities like residual solvents or byproducts (e.g., chlorinated intermediates) require HPLC-UV/HRMS with orthogonal separation (C18 or HILIC columns). Calibrate against certified reference standards (e.g., NIST-traceable materials). For low-abundance impurities (<0.1%), use tandem MS/MS with multiple reaction monitoring (MRM). Validate methods per ICH Q2(R1) guidelines, including limit of detection (LOD) and precision studies .
Q. How can mixed-method approaches enhance the reliability of research on this compound’s physicochemical properties?
- Methodological Answer : Combine quantitative (e.g., DSC for melting point, Karl Fischer titration for water content) and qualitative (e.g., FTIR for functional group analysis) techniques. For solubility studies, use shake-flask methods paired with molecular dynamics simulations (e.g., COSMO-RS). Cross-validate data via triangulation—e.g., comparing experimental logP values with computational predictions (ChemAxon, ACD/Labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
